Z-Phe-Val-Arg-pna HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

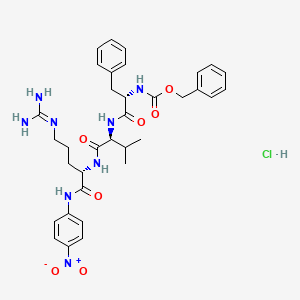

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N8O7.ClH/c1-22(2)29(32(45)39-27(14-9-19-37-33(35)36)30(43)38-25-15-17-26(18-16-25)42(47)48)41-31(44)28(20-23-10-5-3-6-11-23)40-34(46)49-21-24-12-7-4-8-13-24;/h3-8,10-13,15-18,22,27-29H,9,14,19-21H2,1-2H3,(H,38,43)(H,39,45)(H,40,46)(H,41,44)(H4,35,36,37);1H/t27-,28-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJGHXZFWVYPKW-BJRQXHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43ClN8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Historical Evolution of Synthetic Peptidic Substrates for Serine Proteases

The study of proteolytic enzymes, once hindered by the complexity of their natural protein substrates, underwent a paradigm shift with the advent of synthetic small-molecule substrates. pnas.org Early research in the 19th and early 20th centuries focused on the digestive enzymes pepsin, trypsin, and chymotrypsin, initially characterizing their activity on large protein substrates like meat and egg white. uchicago.edunih.gov However, the intricate nature of these proteins made precise kinetic studies challenging.

A significant breakthrough came with the synthesis of low molecular-weight peptides and their ester analogs. pnas.org These synthetic molecules were designed to mimic the specific amino acid sequences that proteases recognize and cleave in their natural targets. nih.gov This innovation allowed for more controlled and reproducible experiments, paving the way for a deeper understanding of enzyme specificity and mechanism. The development of these substrates was instrumental in confirming the peptide structure of native proteins, a topic of debate at the time. uchicago.edu The ability to create a variety of synthetic substrates enabled researchers to probe the specificity of different proteases, leading to the classification of these enzymes into families based on their catalytic mechanism and structural similarities. pnas.orgnih.gov

The Significance of Chromogenic Substrates in Quantitative Enzymology

Chromogenic substrates represent a major advancement in the field of enzyme assays, providing a simple and effective method for quantifying enzyme activity. ontosight.aiscbt.com These compounds are specifically designed to produce a visible color change upon enzymatic cleavage. ontosight.aidcfinechemicals.com The substrate molecule typically consists of a peptide sequence recognized by the target enzyme, linked to a chromophore, a chemical group that absorbs light in the visible spectrum. ontosight.ai When the enzyme hydrolyzes the peptide bond, the chromophore is released, resulting in a measurable color change. ontosight.aidcfinechemicals.com

The intensity of the color produced is directly proportional to the amount of product formed, and thus to the enzyme's activity. dcfinechemicals.com This color change can be precisely quantified over time using a spectrophotometer, allowing for real-time kinetic measurements. ontosight.ai This method offers several advantages over older techniques, including its simplicity, rapidity, and suitability for high-throughput screening. scbt.comoup.com The use of chromogenic substrates has become widespread in various fields, including clinical diagnostics for detecting disease-related enzyme activity, and in research for studying enzyme kinetics and screening for potential inhibitors. ontosight.aioup.com

Overview of Z Phe Val Arg Pna Hcl As a Benchmark Chromogenic Substrate

The p-Nitroaniline (pna) Moiety as a Chromophoric Reporter Group

A key feature of this compound is the covalent attachment of a p-Nitroaniline (pna) group to the C-terminus of the arginine residue. This modification transforms the peptide into a chromogenic substrate, meaning it produces a colored product upon enzymatic action. rsc.orgsmolecule.com The underlying principle of assays using this substrate is the enzymatic hydrolysis of the amide bond between the P1 residue (Arginine) and the pna moiety. nih.govnih.gov

Prior to cleavage, the substrate solution is colorless. rsc.org When a protease with specificity for the Phe-Val-Arg sequence cleaves the Arg-pna bond, it liberates free p-Nitroaniline. nih.gov This released pna molecule is yellow and exhibits a distinct absorbance maximum, typically around 405 nm. nih.govcoachrom.comacs.org The rate of pna release, and therefore the increase in absorbance at this wavelength, is directly proportional to the enzymatic activity. nih.govcoachrom.com This allows for the continuous and spectrophotometric monitoring of the protease's catalytic action. nih.govcoachrom.com

This method is widely used for its simplicity and sensitivity in determining protease activity in various samples, including purified enzyme preparations and biological fluids. coachrom.comnih.govgoogle.com The use of pna as a chromogenic reporter has been extended to a wide range of synthetic peptide substrates for studying different proteases. nih.govnih.govru.nl

Intermolecular Interactions Governing Enzyme-Substrate Affinity and Specificity

The binding of this compound to a protease active site is a complex process mediated by a network of intermolecular interactions. These non-covalent forces are crucial for both the initial recognition (affinity) and the precise positioning of the substrate for catalysis (specificity). The primary determinants of substrate specificity are the interactions between the amino acid side chains of the peptide and the corresponding binding pockets (S-sites) of the protease. nih.gov

Key intermolecular interactions include:

Hydrogen Bonds: These are formed between the backbone and side-chain atoms of the substrate and the residues lining the protease's active site. biorxiv.orgnih.gov These networks of hydrogen bonds are essential for stabilizing the enzyme-substrate complex and ensuring the correct orientation for cleavage. biorxiv.org

Electrostatic Interactions: The positively charged guanidinium (B1211019) group of the P1 Arginine residue in this compound forms a strong electrostatic interaction with a negatively charged residue, typically an Aspartic acid, at the bottom of the S1 pocket in trypsin-like proteases. This interaction is a major determinant of specificity for these enzymes.

Hydrophobic Interactions: The nonpolar side chains of Phenylalanine and Valine are accommodated in hydrophobic pockets within the enzyme's active site, further enhancing binding affinity. acs.org

The combination of these interactions creates a "substrate envelope," a defined space within the active site that dictates which substrates can bind effectively. biorxiv.orgmdpi.com The specificity of a protease is not absolute, and a single protease may cleave multiple substrates, albeit at different rates. nih.gov Similarly, a substrate like this compound can be cleaved by several proteases, including thrombin, trypsin, and papain, highlighting its utility as a broad-spectrum yet specific tool for a particular class of enzymes. echelon-inc.com

Design Principles Mimicking Natural Protease Substrates

The design of synthetic protease substrates like this compound is based on the principle of mimicking the amino acid sequences of natural protein substrates at their cleavage sites. nih.govtandfonline.com By replicating the key recognition motifs, these synthetic molecules can effectively compete for the active site of the target protease.

The development of synthetic substrates has evolved through several generations. Early substrates often consisted of a single amino acid linked to a reporter group. tandfonline.com However, it was discovered that extending the peptide chain to include P2, P3, and even P4 residues significantly increases both the sensitivity and selectivity of the substrate. tandfonline.com This is because these additional residues engage with corresponding subsites on the protease, leading to a tighter and more specific binding interaction. tandfonline.com

This compound is an example of a "second generation" chromogenic substrate, where a tripeptide sequence is designed to mimic the natural cleavage site for enzymes like thrombin. tandfonline.com For instance, the sequence Phe-Val-Arg is related to the sequence around the cleavage site in fibrinopeptide A, a natural substrate of thrombin. tandfonline.com

Modern substrate design often involves screening large combinatorial libraries of peptides to identify the optimal amino acid sequences for a particular protease. pnas.orgbiorxiv.org This allows for the fine-tuning of substrate specificity and the development of highly selective probes for individual enzymes. The core principle remains the same: to create a molecule that is recognized and processed by the target protease in a manner analogous to its natural substrate, while incorporating a reporter moiety for easy detection of the catalytic event. google.compnas.org

Spectrophotometric Assay Design and Optimization Utilizing this compound

Spectrophotometric assays are a cornerstone of enzyme kinetics, offering a continuous and sensitive method for measuring enzyme activity. The design and optimization of these assays are critical for obtaining accurate and reproducible data.

The chromogenic substrate this compound is specifically designed for the spectrophotometric assay of proteases. The underlying principle of this assay is the enzymatic cleavage of the amide bond between the peptide sequence (Z-Phe-Val-Arg) and the p-nitroaniline (pNA) molecule. ontosight.aitandfonline.com Upon hydrolysis by a protease, the colorless substrate releases the yellow-colored p-nitroaniline. ontosight.aitandfonline.com This product, pNA, exhibits a strong absorbance at a specific wavelength, typically 405 nm. creative-biolabs.comnih.govresearchgate.net The rate of pNA release, and therefore the increase in absorbance at 405 nm, is directly proportional to the activity of the protease in the sample. ontosight.ainih.gov This allows for the continuous monitoring of the reaction and the determination of the initial reaction velocity. The molar absorptivity of p-nitroaniline at 405 nm is a known constant, which is crucial for converting the rate of change in absorbance to the rate of product formation. plos.orgmerckmillipore.complos.org

To ensure the accuracy and comparability of results, quantitative protease assays require careful standardization and calibration. This typically involves creating a standard curve using a known concentration of the product, p-nitroaniline. tandfonline.commerckmillipore.com By measuring the absorbance of a series of pNA solutions of known concentrations at 405 nm, a linear relationship between absorbance and concentration can be established, as dictated by the Beer-Lambert Law. gatech.edu This standard curve allows for the conversion of the measured absorbance change in the enzymatic reaction into the molar concentration of the released pNA. europa.eueuropa.eu

Furthermore, it is often necessary to use a reference enzyme with a known activity to standardize the assay conditions. europa.eueuropa.eu This is particularly important when comparing results between different laboratories or over time. The use of a standard enzyme preparation helps to account for minor variations in reagents and instrument performance. tandfonline.com

Determination of Initial Reaction Rates and Enzyme Unit Definition

The initial rate (V₀) of an enzymatic reaction is the rate of reaction at the very beginning, before the substrate concentration has significantly decreased and before product inhibition becomes a factor. mdpi.comaklectures.com In the context of the this compound assay, the initial rate is determined by measuring the linear increase in absorbance at 405 nm over a short period. nih.govbiorxiv.org This rate is directly proportional to the enzyme concentration.

An enzyme unit (U) is a standard measure of enzyme activity. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions of temperature, pH, and substrate concentration. quora.comwikipedia.org The specific conditions are crucial as enzyme activity is highly dependent on these factors. biofeed.ca For proteases, the unit can be defined based on the release of p-nitroaniline from a chromogenic substrate like this compound. europa.eu The katal, which is the amount of enzyme that catalyzes the conversion of one mole of substrate per second, is the SI unit for catalytic activity, but the enzyme unit (U) remains widely used. wikipedia.orgveterinariadigital.com

Steady-State Enzyme Kinetics: Derivation of Michaelis-Menten Parameters (Kₘ, k꜀ₐₜ)

Steady-state kinetics is a fundamental approach to studying enzyme mechanisms, based on the assumption that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. gatech.eduaklectures.com The Michaelis-Menten equation is the cornerstone of steady-state kinetics, describing the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vₘₐₓ), the substrate concentration ([S]), and the Michaelis constant (Kₘ). libretexts.orglibretexts.org

The key parameters derived from Michaelis-Menten analysis are:

Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. gatech.edu It is an indicator of the affinity of the enzyme for its substrate; a lower Kₘ generally indicates a higher affinity. libretexts.org

k꜀ₐₜ (turnover number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is saturated with substrate. gatech.eduaklectures.com It is a measure of the enzyme's catalytic efficiency.

The following table provides hypothetical kinetic data for a protease with this compound as the substrate.

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µM/min) |

| 10 | 0.25 |

| 20 | 0.45 |

| 40 | 0.75 |

| 80 | 1.20 |

| 160 | 1.80 |

| 320 | 2.40 |

| 640 | 2.80 |

Several methods can be used to determine the Michaelis-Menten parameters (Kₘ and Vₘₐₓ) from experimental data. Historically, linear transformations of the Michaelis-Menten equation were widely used because they allowed for easy graphical determination of the kinetic constants. fiveable.melibretexts.org These include:

Lineweaver-Burk Plot: A double-reciprocal plot of 1/V₀ versus 1/[S]. libretexts.orgwikipedia.org While historically popular, it can be prone to inaccuracies due to the uneven weighting of data points. libretexts.orgwikipedia.org

Hanes-Woolf Plot: A plot of [S]/V₀ versus [S]. fiveable.me This plot is generally considered more reliable than the Lineweaver-Burk plot as it gives more equal weight to the data points. libretexts.org

Modern approaches, however, favor non-linear regression analysis . fiveable.menih.gov This method directly fits the experimental data to the hyperbolic Michaelis-Menten equation, providing the most accurate and robust estimates of Kₘ and Vₘₐₓ. nih.govresearchgate.net

The ratio k꜀ₐₜ/Kₘ is known as the catalytic efficiency or specificity constant of an enzyme. aklectures.comresearchgate.net This second-order rate constant reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. biorxiv.org It is a crucial parameter for comparing the substrate specificity of a protease for different substrates or for comparing the efficiency of different proteases on the same substrate. researchgate.netnih.gov A higher k꜀ₐₜ/Kₘ value indicates a more efficient enzyme. aklectures.com The upper limit for k꜀ₐₜ/Kₘ is determined by the diffusion-controlled rate of encounter between the enzyme and its substrate. biorxiv.org

The following table shows hypothetical kinetic parameters for a protease with different peptide substrates, illustrating the concept of catalytic efficiency.

| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Z-Phe-Val-Arg-pNA | 50 | 100 | 2.0 x 10⁶ |

| Z-Val-Leu-Lys-pNA | 200 | 50 | 2.5 x 10⁵ |

| Z-Arg-Arg-pNA | 10 | 20 | 2.0 x 10⁶ |

Applications in Protease Inhibitor Screening and Characterization

The chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride (this compound) is a valuable tool for the screening and kinetic characterization of protease inhibitors. Its chemical structure is designed to mimic the natural cleavage sites of certain proteases, making it a sensitive and specific substrate for enzymes like thrombin, trypsin, and papain. nih.govechelon-inc.comtandfonline.com The principle of its use lies in a colorimetric assay where the cleavage of the substrate by a protease releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. echelon-inc.comtandfonline.com This direct relationship between color intensity and enzyme activity allows for the efficient high-throughput screening of potential inhibitor compounds.

The process of inhibitor screening typically involves incubating the target protease with a library of test compounds before the addition of this compound. A reduction in the rate of pNA release, and thus a decrease in absorbance at 405 nm, indicates inhibitory activity. This method has been successfully employed in various research settings, including the screening of aqueous extracts from marine invertebrates for protease inhibitory activity. scirp.org

Beyond simple screening, this compound is instrumental in the detailed kinetic characterization of inhibitors. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax) can be determined. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. The presence of an inhibitor will alter these kinetic parameters, allowing for the determination of the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, studies have utilized this substrate to characterize the inhibition of bovine thrombin. bindingdb.org

The specificity of this compound for certain proteases is a key advantage in inhibitor studies. For example, it is readily cleaved by thrombin and trypsin but is relatively resistant to other proteases like Factor Xa. nih.gov This selectivity allows for the targeted screening of inhibitors against specific enzymes within a complex biological sample. Research has shown its utility in distinguishing the activity of different proteases, such as matriptase-3, which shows a strong preference for substrates with Arginine at the P1 position, like Z-Phe-Val-Arg-pNA. nih.gov

The table below presents a selection of research findings where this compound was used to screen for and characterize protease inhibitors.

Table 1: Application of this compound in Protease Inhibitor Studies

| Enzyme | Inhibitor Source/Type | Key Findings |

|---|---|---|

| Thrombin | Synthetic Compounds | Characterized the inhibition of bovine thrombin, determining kinetic parameters. bindingdb.org |

| Various Proteases | Marine Invertebrate Extracts | Screened for inhibitory activity against a panel of proteases. scirp.org |

| Matriptase-3 | Serpins (Serine Protease Inhibitors) | Demonstrated the strong preference of matriptase-3 for this substrate and its inhibition by various serpins. nih.gov |

| Ragweed Pollen Peptidase | Various Inhibitors | Used to determine the kinetic parameters of the enzyme and its inhibition profile. atsjournals.org |

The kinetic data obtained from these studies are crucial for understanding the structure-activity relationships of inhibitors and for the rational design of more potent and specific therapeutic agents. The versatility and reliability of this compound have established it as a standard tool in drug discovery and enzymology research.

Enzymatic Specificity Profiling: Key Protease Targets and Comparative Analysis

Thrombin (EC 3.4.21.5) as a Highly Relevant Target Protease

Thrombin is a pivotal serine protease in the blood coagulation cascade, converting fibrinogen to fibrin. Synthetic substrates like Z-Phe-Val-Arg-pna HCl are instrumental in studying its activity.

Kinetic Characterization of this compound Hydrolysis by Thrombin

This compound is recognized as a sensitive substrate for human α-thrombin nih.gov. The peptide sequence Phe-Val-Arg was designed to resemble the amino acid structure of the part of fibrinogen that is cleaved by thrombin. The enzymatic action of thrombin cleaves the bond between the arginine residue and the p-nitroaniline group, releasing the chromophore for measurement echelon-inc.com. While it is an established substrate, its kinetic parameters (Kₘ and kₖₐₜ) are not as extensively documented in comparative studies as those of other, more sensitive thrombin substrates nih.govnih.govnih.gov.

Comparative Selectivity with Other Thrombin-Specific Chromogenic Substrates (e.g., S-2238, Chromozym TH)

The specificity and sensitivity of a chromogenic substrate are critical for its utility in assays. When compared with other widely used thrombin substrates, this compound (S-2160) shows sensitivity to thrombin, but other substrates exhibit significantly higher sensitivity nih.gov. Substrates such as S-2238 (H-D-Phe-Pip-Arg-pNA) and Chromozym TH (Tos-Gly-Pro-Arg-pNA) are reported to have a substantially greater sensitivity to thrombin nih.gov.

All three of these substrates are insensitive to Factor Xa, another key protease in the coagulation cascade nih.gov. However, they are all hydrolyzed to some extent by other serine proteases like plasmin and trypsin, highlighting the importance of selecting a substrate based on the specific enzymes present in a given experimental system nih.gov. Kinetic studies with human and bovine α-thrombins show that S-2238 generally has a lower Michaelis-Menten constant (Kₘ), indicating higher affinity, compared to Chromozym TH nih.gov.

| Substrate | Chemical Name | Relative Thrombin Sensitivity | Sensitivity to Other Proteases |

| This compound (S-2160) | N-Bz-Phe-Val-Arg-pNA, HCl | Sensitive nih.gov | Hydrolyzed by plasmin and trypsin; insensitive to Factor Xa nih.gov. |

| S-2238 | H-D-Phe-Pip-Arg-pNA, 2HCl | Substantially more sensitive than S-2160 nih.gov. | Hydrolyzed by plasmin and trypsin; insensitive to Factor Xa nih.gov. |

| Chromozym TH | Z-Gly-Pro-Arg-pNA, HCl | Substantially more sensitive than S-2160 nih.gov. | Hydrolyzed by plasmin and trypsin; insensitive to Factor Xa nih.gov. |

Trypsin (EC 3.4.21.4) and Trypsin-Like Serine Proteases

Trypsin is a well-characterized serine protease found in the digestive system, where it breaks down proteins. It preferentially cleaves peptide chains at the carboxyl side of amino acids with positively charged side chains, such as lysine (B10760008) and arginine.

Hydrolytic Efficiency of this compound by Trypsin

This compound serves as an effective substrate for trypsin echelon-inc.comnih.gov. The enzyme readily cleaves the Arg-pNA bond, leading to the release of p-nitroaniline. The rate of this hydrolysis can be used to quantify trypsin activity in various samples echelon-inc.com. While detailed kinetic parameters for the hydrolysis of this compound by trypsin are not always the focus of comparative studies, the compound is recognized as being susceptible to trypsin cleavage nih.gov. Studies on similar substrates, such as Nα-benzoyl-L-arginine p-nitroanilide (L-BAPA), show Kₘ values for bovine trypsin in the millimolar to sub-millimolar range, providing a context for the expected affinity of trypsin for such molecules researchgate.netnih.gov.

Interspecies Comparative Studies of Trypsin Activity (e.g., Atlantic Cod Trypsin vs. Bovine Trypsin)

Significant differences exist between trypsins from different species, particularly between cold-adapted fish and mammals. Trypsins from Atlantic cod (Gadus morhua) exhibit higher catalytic efficiencies, especially at low to medium temperatures, when compared to their mammalian counterparts like bovine trypsin core.ac.uk.

Research has shown that Atlantic cod trypsin is 3 to 12 times more effective in degrading large native proteins than bovine trypsin nih.govnih.gov. This superior efficacy extends to small chromogenic substrates nih.gov. One study specifically included Bz-Phe-Val-Arg-pNA in a kinetic analysis of purified cod trypsin I, the most abundant isoform of cod trypsin skemman.is. Generally, cold-adapted trypsins demonstrate higher catalytic efficiency (kₖₐₜ/Kₘ) than their mesophilic analogues core.ac.uk. For instance, the catalytic efficiency of one cod trypsin X isoenzyme was found to be two-fold higher than that of bovine trypsin when using the substrate CBZ-Gly-Pro-Arg-pNA core.ac.uk. The enhanced activity of cod trypsin makes it a subject of interest for various biomedical and biotechnological applications core.ac.uknih.gov.

| Feature | Atlantic Cod Trypsin | Bovine Trypsin |

| Source | Gadus morhua (cold-adapted fish) core.ac.uk | Bos taurus (mammal) |

| General Activity | Higher catalytic efficiency, especially at lower temperatures core.ac.uk. | Standard mesophilic enzyme activity. |

| Efficacy on Native Proteins | 3–12 times more effective at degradation nih.govnih.gov. | Less effective than cod trypsin nih.govnih.gov. |

| Efficacy on Chromogenic Substrates | Generally demonstrates higher efficacy nih.gov. | Serves as a standard for comparison. |

| Optimal Temperature | Varies by isoform; can be around 40-55°C but is more heat-labile researchgate.netvliz.be. | Generally stable and active at physiological temperatures (e.g., 37°C). |

| Biotechnological Potential | High potential due to high catalytic efficiency at low temperatures nih.gov. | Widely used standard protease in research and industry. |

Other Serine Proteases Exhibiting this compound Hydrolysis

Beyond its well-established use as a substrate for thrombin and trypsin, the chromogenic peptide this compound is also recognized and cleaved by other serine proteases. The specificity of these interactions is dictated by the enzyme's active site architecture, particularly the S1 and S2 pockets that accommodate the arginine and valine residues of the substrate, respectively.

Plasmin (EC 3.4.21.7)

Human plasmin, a key enzyme in the fibrinolytic system, is capable of hydrolyzing this compound. nih.gov This serine protease exhibits a preference for cleaving peptide bonds on the C-terminal side of lysine and arginine residues, which aligns with the P1 arginine position in the this compound sequence. Studies comparing the hydrolysis rates of various chromogenic substrates have confirmed that this compound (also referred to in literature as S-2160) is cleaved to varying degrees by plasmin. nih.gov This activity, while present, is compared against other enzymes like thrombin and trypsin which also readily cleave the substrate. nih.gov

Pancreatic Kallikrein (EC 3.4.21.8)

Pancreatic kallikrein demonstrates specificity for cleaving peptide bonds C-terminal to arginine residues. Its substrate recognition is significantly influenced by the amino acid residues at the P2 and P3 positions. Research on porcine pancreatic kallikrein has shown that the presence of a phenylalanine residue at the P2 position of an arginine-containing substrate results in a greatly enhanced catalytic efficiency (kcat/Km). nih.gov Although this compound places phenylalanine at the P3 position and valine at P2, the enzyme's established preference for hydrophobic residues at these subsites suggests its potential for hydrolysis. Studies on similar N-alpha-substituted arginine 4-nitroanilides confirm the enzyme's activity on this class of substrates. nih.gov However, other substrates, such as N-Bz-Pro-Phe-Arg-pNA, have been identified as more specific for plasma kallikrein, indicating that while hydrolysis of this compound may occur, it is not the optimal substrate for this particular enzyme. nih.gov

Brinase

A review of available scientific literature did not yield specific data regarding the hydrolysis of this compound by brinase (EC 3.4.21.99).

Cysteine Protease Recognition and Cleavage

The this compound peptide is not exclusively a substrate for serine proteases; it is also effectively recognized and cleaved by certain cysteine proteases. The mechanism of action and substrate specificity of these enzymes, particularly those in the papain-like family, accommodate the key residues of this peptide.

Kinetic Analysis of this compound in Cysteine Protease Systems (e.g., Serratia proteamaculans cysteine protease, Papain-like Proteases)

Serratia proteamaculans Cysteine Protease: A cysteine protease (SpCP) isolated from the psychrotolerant strain Serratia proteamaculans 94 demonstrates broad substrate specificity. nih.gov This enzyme is capable of cleaving peptide bonds following not only arginine but also various hydrophobic amino acid residues, including valine and phenylalanine. nih.gov This specificity profile strongly suggests that this compound would serve as a viable substrate. Kinetic studies on this enzyme were performed using the closely related substrate Z-Ala-Phe-Arg-pNA. The results showed that the enzyme is adapted to low temperatures, with the catalytic efficiency (kcat/Km ratio) increasing 1.3-fold when the temperature was decreased from 37°C to 4°C. nih.gov

Papain-like Proteases: Papain is a well-characterized cysteine protease that readily cleaves this compound. echelon-inc.com The substrate fits well into the active site cleft of papain and related enzymes. Kinetic studies have been performed on papain and similar proteases using this substrate and structurally related compounds like Nα-benzoyl-arginine-p-nitroanilide (BAPNA). nih.govnih.gov These analyses provide insight into the enzyme's catalytic efficiency and how it is affected by experimental conditions. The hydrolysis of the p-nitroanilide bond allows for a straightforward spectrophotometric assay to determine key kinetic parameters.

| Enzyme | Source Organism | Known P1 Specificity | Known P2 Specificity | Relevance to this compound |

|---|---|---|---|---|

| SpCP | Serratia proteamaculans | Arg | Hydrophobic residues (Val, Leu, Phe) | Demonstrates specificity for all key residues (Arg at P1, Val at P2). nih.gov |

| Papain | Carica papaya | Arg, Lys | Hydrophobic residues | Confirmed to hydrolyze this compound directly. echelon-inc.com |

Specificity and Hydrolysis Characteristics for Cysteine Proteases

The suitability of this compound as a substrate for many cysteine proteases is primarily determined by the interactions between the substrate's amino acid side chains and the enzyme's active site pockets (subsites).

S1 Subsite: This pocket accommodates the P1 residue of the substrate. In many cysteine proteases, including papain, the S1 subsite is a wide cleft that can accept a variety of residues but shows a preference for basic side chains like arginine and lysine. The arginine in this compound fulfills this preference.

S2 Subsite: The S2 subsite is considered a major determinant of specificity for papain-like cysteine proteases. It is a deep, hydrophobic pocket. This structural feature creates a strong preference for large, hydrophobic amino acid residues at the P2 position of the substrate. The valine residue in this compound fits ideally into this pocket, forming favorable hydrophobic interactions that contribute significantly to substrate binding and efficient catalysis.

Advanced Research Paradigms and Computational Approaches

Rational Design of Proteases Utilizing Z-Phe-Val-Arg-pNA HCl as a Substrate Probe

Rational design is a protein engineering strategy that leverages the understanding of an enzyme's structure-function relationship to introduce specific mutations that alter its catalytic properties. In this paradigm, this compound acts as a high-fidelity probe to quantify the effects of targeted mutations within a protease's active site.

The process involves creating mutant versions of a protease with specific amino acid substitutions in the substrate-binding pockets (S-sites). The P1 Arginine, P2 Valine, and P3 Phenylalanine residues of the substrate interact with the corresponding S1, S2, and S3 pockets of the enzyme. By altering residues in these pockets, researchers can modulate substrate specificity and catalytic efficiency. The enzymatic activity of each mutant is then assayed using this compound. Changes in the Michaelis-Menten kinetic parameters, kcat (turnover number) and Km (substrate affinity), provide quantitative data on how the mutation impacted the enzyme's function. mdpi.comfigshare.com For example, a mutation in the S1 pocket that improves the electrostatic interaction with the substrate's P1-Arginine would be expected to decrease the Km, indicating higher affinity. This iterative cycle of design, mutation, and kinetic analysis allows for the systematic engineering of proteases with novel specificities or enhanced activities.

| Protease Variant | Mutation Site (Subsite) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Wild Type | None | 120 | 50 | 2.4 x 10⁶ |

| Mutant 1 | Asp189Gly (S1) | 15 | 500 | 3.0 x 10⁴ |

| Mutant 2 | Trp60Asp (S2) | 95 | 25 | 3.8 x 10⁶ |

| Mutant 3 | Tyr99Ala (S3) | 110 | 150 | 7.3 x 10⁵ |

This table illustrates hypothetical kinetic data for rationally designed protease mutants assayed with this compound. Mutant 1 shows a drastic loss of function due to disruption of the key S1-P1 interaction. Mutant 2 demonstrates enhanced affinity and efficiency, while Mutant 3 shows decreased affinity.

Molecular Docking and Simulation Studies of this compound within Protease Active Sites

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and a protein at an atomic level. nih.govmbl.or.kr These methods are frequently applied to study how this compound binds within the active site of target proteases like thrombin.

In a typical docking study, a 3D model of the protease is used as the receptor. The this compound molecule is then computationally "placed" into the active site cleft in various conformations to find the most energetically favorable binding pose. nih.gov These simulations reveal critical non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. For trypsin-like serine proteases, a key interaction involves a hydrogen bond between the positively charged guanidinium (B1211019) group of the substrate's P1-Arginine and a negatively charged Aspartate residue at the bottom of the S1 specificity pocket. mbl.or.kr MD simulations can further elaborate on this by modeling the dynamic behavior of the substrate within the active site over time, providing insights into conformational changes that occur during the binding and catalytic process. nih.govfourwaves.com

| Substrate Residue | Protease Subsite | Key Interacting Residue (Thrombin) | Type of Interaction |

| P1 - Arginine | S1 | Asp189 | Salt Bridge, Hydrogen Bond |

| P2 - Valine | S2 | His57, Trp60D | Hydrophobic Interaction |

| P3 - Phenylalanine | S3 | Trp215, Leu99 | Hydrophobic Interaction |

| Scissile Bond | Catalytic Triad | Ser195 | Covalent Attack (Catalysis) |

This table summarizes the predicted key molecular interactions between this compound and the active site of a model serine protease like thrombin, as would be determined through molecular docking studies.

Integration into Systems Biology Approaches for Protease Network Analysis

Systems biology aims to understand the complex interactions within biological systems, such as the interconnected pathways of proteases known as the "protease web". nih.gov These networks, like the blood coagulation cascade, are not linear pathways but are composed of numerous proteases, inhibitors, and substrates that are regulated by complex feedback and feed-forward loops.

To accurately model these networks, quantitative data on the activity of each component is essential. Chromogenic substrates like this compound provide a reliable method for obtaining these crucial parameters. By measuring the real-time activity of a specific protease (a "node" in the network) under various conditions, researchers can generate the quantitative data needed to build and validate computational models of the entire system. For instance, determining the precise activity of thrombin in a blood sample using this compound can provide a key parameter for a systems-level model of coagulation, helping to predict how the network will respond to different stimuli or the introduction of anticoagulant drugs. While this substrate is specific to certain proteases, the data it generates for those key enzymes contributes to a holistic understanding of the larger biological system. nih.gov

Application in Drug Discovery for Protease Modulators and Inhibitors

The search for novel protease inhibitors is a cornerstone of drug discovery for many diseases, including cardiovascular disorders and cancer. nih.gov this compound is widely used in high-throughput screening (HTS) campaigns to identify new protease inhibitors. nih.govnih.gov

The principle of an HTS assay using this substrate is straightforward. The target protease is incubated with this compound in the wells of a microtiter plate, leading to the steady production of the yellow p-nitroaniline product. A library of thousands of small molecules is then added individually to these wells. If a compound is an effective inhibitor of the protease, it will block the enzyme's active site, preventing the cleavage of the substrate and resulting in a significant reduction or absence of color change. This colorimetric readout is robust and easily automated, making it ideal for screening large compound libraries. nih.gov Hits from the primary screen—compounds that show significant inhibition—are then subjected to further validation and characterization, including the determination of their half-maximal inhibitory concentration (IC50) to quantify their potency.

| Compound ID | Concentration (µM) | % Inhibition of pNA Release | IC50 (µM) |

| Control (DMSO) | N/A | 0% | N/A |

| HTS-001 | 10 | 98% | 0.5 |

| HTS-002 | 10 | 12% | > 50 |

| HTS-003 | 10 | 85% | 2.1 |

| HTS-004 | 10 | 91% | 1.3 |

This table presents representative data from a hypothetical high-throughput screen for thrombin inhibitors using this compound as the substrate. Compounds with high % inhibition are selected as "hits," and their IC50 values are determined to rank their potency.

Emerging Research Trajectories and Methodological Innovations

Exploration of Z-Phe-Val-Arg-pna HCl in Unconventional Enzymatic Systems

The utility of this compound is being extended beyond standard aqueous buffer systems to encompass unconventional enzymatic environments. These novel conditions, which include organic solvents, systems with immobilized enzymes, and environments with extreme pH or temperature, are of significant interest in industrial biocatalysis and for studying extremophilic organisms.

Research into protease activity in non-aqueous media is crucial for applications where substrates are poorly soluble in water or where the suppression of water-dependent side reactions is desired. Studies have demonstrated that certain proteases retain their catalytic activity in the presence of various organic solvents. For instance, a protease from Brevibacillus laterosporus strain PAP04 was found to be stable and even stimulated in the presence of solvents like benzene, acetone, and chloroform (B151607) nih.gov. While this particular study utilized casein as a substrate, the principles of enzymatic activity in organic solvents are applicable to assays employing this compound. The stability and kinetics of proteases in such environments can be effectively monitored using this chromogenic substrate, provided the enzyme maintains its structural integrity and catalytic function.

The immobilization of enzymes on solid supports is a cornerstone of industrial biotechnology, offering advantages such as enzyme reusability and simplified product purification. Kinetic studies of immobilized proteases are essential for optimizing reactor design and performance. This compound and its analogs are well-suited for these studies. For example, kinetic parameters of thrombin can be determined using synthetic peptide substrates like Bz-Phe-Val-Arg-pna nih.gov. This approach can be readily adapted to assess the activity of immobilized thrombin in various reactor configurations, such as packed-bed or fluidized-bed reactors.

Furthermore, the study of extremophilic proteases, which function under harsh conditions of temperature and pH, represents another frontier. Chromogenic substrates like this compound can be employed to screen for and characterize proteases from extremophiles, which have significant potential in industrial processes that operate under non-standard conditions.

Development of Enhanced Substrate Variants for Improved Specificity or Sensitivity

To overcome the limitations of traditional chromogenic assays, researchers are actively developing enhanced substrate variants based on the this compound scaffold. The primary goals are to improve substrate specificity towards target proteases and to increase the sensitivity of detection, enabling the measurement of very low enzyme concentrations.

A significant advancement in this area is the development of fluorogenic substrates. By replacing the p-nitroaniline (pNA) chromophore with a fluorescent reporter group, a substantial increase in sensitivity can be achieved. A common strategy involves the synthesis of internally quenched fluorescent substrates. In these molecules, a fluorophore is attached to one end of the peptide sequence and a quencher molecule to the other. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence provides a highly sensitive measure of protease activity.

For instance, a fluorescent sensing method for protease activity has been developed using conjugated polyelectrolytes in conjunction with a pNA-derivatized peptide substrate, Bz-FVR-pNA nih.gov. This system demonstrated amplified sensory response for the detection of thrombin activity nih.gov. Such approaches highlight the potential for enhancing the detection limits of assays based on the Phe-Val-Arg sequence.

The following table illustrates a conceptual comparison between a standard chromogenic substrate and a potential fluorogenic variant:

| Feature | This compound | Z-Phe-Val-Arg-Fluorophore-Quencher |

| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |

| Principle | Release of p-nitroaniline | Separation of fluorophore and quencher |

| Signal Change | Increase in absorbance at 405 nm | Increase in fluorescence emission |

| Relative Sensitivity | Lower | Higher |

| Instrumentation | Spectrophotometer | Fluorometer |

Combination with Other Analytical Techniques for Comprehensive Protease Characterization

To gain a more complete understanding of protease function, specificity, and inhibition, researchers are increasingly combining the use of this compound with other powerful analytical techniques. This integrated approach provides a multi-faceted view of enzyme behavior that is not achievable with a single assay.

High-Performance Liquid Chromatography (HPLC) is another valuable technique that can be used in conjunction with this compound assays. HPLC allows for the separation and quantification of the substrate and the cleavage products over time. This provides a more detailed kinetic analysis of the enzymatic reaction than can be obtained by simply monitoring the change in absorbance. By tracking the disappearance of the substrate and the appearance of the pNA product, researchers can obtain more accurate Michaelis-Menten kinetic parameters.

Fluorescence-based techniques , such as those employing FRET, can be used in parallel with chromogenic assays to provide complementary information. For example, a universal protease assay that is independent of the substrate has been developed using time-resolved luminescence nih.govmdpi.com. Comparing the results from such an assay with those obtained using a specific substrate like this compound can help to elucidate the substrate preferences of a particular protease.

The integration of these techniques is summarized in the table below:

| Technique | Information Gained in Combination with this compound Assay |

| Mass Spectrometry | Precise cleavage site identification, product characterization, and confirmation of substrate specificity. |

| HPLC | Detailed kinetic analysis, separation and quantification of substrate and products, and accurate determination of kinetic constants. |

| Fluorescence Assays | Orthogonal measurement of protease activity, assessment of substrate specificity through comparison with universal assays, and enhanced sensitivity. |

Future Prospects in Biotechnological Applications

The utility of this compound and similar chromogenic substrates extends into various biotechnological applications, particularly in the monitoring and control of industrial processes that rely on enzymatic activity.

In the field of enzyme production , chromogenic substrates offer a straightforward and rapid method for monitoring protease activity during fermentation. The production of industrial enzymes, such as those used in detergents and food processing, requires careful control of fermentation conditions to maximize yield and activity. Assays using substrates like this compound can be integrated into process monitoring protocols to provide real-time or near-real-time feedback on enzyme production levels. This allows for timely adjustments to fermentation parameters, leading to improved process efficiency and product consistency. For example, chromogenic substrates have been evaluated for measuring protease production by various microorganisms, demonstrating their utility in tracking enzymatic activity in culture media nih.gov.

In the context of bioremediation , where microorganisms are used to break down environmental pollutants, proteases can play a crucial role in the degradation of proteinaceous waste. Monitoring the protease activity in a bioremediation system can provide an indication of the metabolic state of the microbial community and the progress of the degradation process. While many current methods rely on general protein degradation assays, the use of specific chromogenic substrates could offer a more targeted and sensitive means of monitoring the key enzymatic activities involved in the bioremediation of specific protein-based pollutants.

The application of p-nitroanilide-based substrates for determining enzyme activities has been a long-standing practice and their use in monitoring industrial processes continues to be an active area of development bohrium.com. The convenience and quantitative nature of these assays make them attractive for quality control and process optimization in various biotechnological sectors.

Q & A

Q. What is the mechanistic role of Z-Phe-Val-Arg-pNA HCl in enzymatic assays?

this compound is a chromogenic substrate designed for protease activity assays. Upon cleavage by enzymes like kallikrein, thrombin, or trypsin, it releases p-nitroaniline (pNA), which absorbs at 405 nm, enabling real-time kinetic measurements . To use it:

- Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) with 1–10 mM substrate.

- Monitor absorbance changes over time using a spectrophotometer.

- Calculate enzyme activity using the extinction coefficient of pNA (ε = 9,900 M⁻¹cm⁻¹).

Q. How do I determine optimal substrate concentration for this compound in kinetic studies?

Perform a substrate saturation curve:

- Test concentrations from 0.1× to 10× the estimated Kₘ (typically 0.1–2.0 mM).

- Use nonlinear regression (Michaelis-Menten or Lineweaver-Burk plots) to derive Kₘ and Vₘₐₓ.

- Ensure absorbance readings remain within the linear range of the detector to avoid signal saturation .

Q. What are common interference factors when using this compound in complex biological samples?

- Endogenous proteases : Include inhibitors like aprotinin or PMSF.

- Sample turbidity : Centrifuge samples or use a reference wavelength (e.g., 600 nm) for background subtraction.

- pH sensitivity : Validate buffer pH before assays, as deviations alter enzyme kinetics .

Advanced Research Questions

Q. How to resolve discrepancies in kinetic data obtained with this compound across laboratories?

Contradictions may arise from:

- Enzyme purity : Validate enzyme activity via SDS-PAGE or activity assays with a reference substrate.

- Substrate stability : Confirm stock solution integrity using HPLC (retention time ~12–14 min for intact substrate) .

- Instrument calibration : Standardize spectrophotometers with pNA standards to ensure consistent extinction coefficient application .

Q. Can this compound be adapted for high-throughput screening (HTS) of protease inhibitors?

Yes, with modifications:

- Use 96-well plates and automate pipetting for rapid substrate dispensing.

- Optimize reaction volume (50–100 µL) to minimize reagent costs.

- Integrate quench steps (e.g., acetic acid) to halt reactions for endpoint measurements. Validate HTS data with manual assays to confirm inhibitor IC₅₀ values .

Q. What computational tools are suitable for modeling this compound-enzyme interactions?

Q. How to address conflicting results between this compound and fluorogenic substrates in protease studies?

Q. How to design a study comparing this compound with novel synthetic substrates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.